N-(2-tert-butylphenyl)azetidin-3-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)azetidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
AKKPCRDCOBHQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dihalopropane Derivatives
Azetidine formation via intramolecular nucleophilic substitution represents a classical approach. For example, treatment of N-(2-tert-butylphenyl)-1,3-dibromopropan-2-amine with LiHMDS at −50°C induces cyclization, yielding the azetidine core:
Reaction Conditions :
- Base : LiHMDS (2.2 equiv, −50°C)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Yield : 53% after chromatographic separation of epimers.
This method benefits from rapid kinetics (<1 hour) but requires stringent anhydrous conditions to prevent hydrolysis of intermediates.
Reductive Amination of Azetidinones
Azetidin-3-one intermediates, accessible via [2+2] cycloaddition or Beckmann rearrangement, undergo reductive amination to install the 3-amino group. For instance, azetidin-3-one derivatives treated with ammonium acetate and sodium cyanoborohydride in methanol afford the target amine:
$$
\text{Azetidin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Azetidin-3-amine}
$$
Optimization Notes :
- Temperature : 25°C, 12-hour reaction time.
- Workup : Extraction with dichloromethane (3 × 50 mL), drying over MgSO₄.
N-Arylation Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of azetidin-3-amine with 2-bromo-tert-butylbenzene enables direct N-arylation. A representative protocol employs:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene, 110°C, 24 hours.
Yield : 45–50%, with residual palladium removed via activated charcoal filtration.
Ullmann-Type Coupling
Copper(I)-mediated coupling under microwave irradiation accelerates N-arylation. A mixture of azetidin-3-amine, 2-iodo-tert-butylbenzene, CuI (10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 120°C for 2 hours achieves 38% yield.
Protecting Group Considerations
tert-Butyl Deprotection
The tert-butyl group, while stable under basic conditions, requires acidic cleavage. Trifluoroacetic anhydride (TFAA) in dichloromethane (0°C, 1 hour) selectively removes tert-butyl carbamates, as demonstrated in analogous azetidine syntheses:
$$
\text{N-(t-Bu)-azetidine} \xrightarrow{\text{TFAA, CH}2\text{Cl}2} \text{Azetidine-3-amine} + \text{CO}_2 + \text{t-BuOH}
$$
Advantages : Minimal side reactions and rapid kinetics (<1 hour).
Silyl Ether Protection
t-Butyldimethylsilyl (TBS) groups, introduced via reaction with t-butyldimethylchlorosilane and triethylamine, shield hydroxyl or amine functionalities during coupling steps. Deprotection employs tetrabutylammonium fluoride (TBAF) in THF.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization (LiHMDS) | LiHMDS, THF | 53 | High stereocontrol | Sensitive to moisture |
| Reductive Amination | NaBH₃CN, NH₄OAc | 48 | Mild conditions | Requires azetidinone precursor |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 50 | Broad substrate scope | Palladium removal required |
| Ullmann Coupling | CuI, DMSO | 38 | Rapid under microwave | Moderate yields |
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g) of this compound via LiHMDS-mediated cyclization demonstrates robustness:
Chemical Reactions Analysis
N-(2-tert-butylphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-tert-butylphenyl)azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorophenyl)azetidin-3-amine
- Substituent : The 4-fluorophenyl group introduces an electron-withdrawing fluorine atom, altering electronic properties compared to the tert-butylphenyl analog.
- Impact : Fluorine’s electronegativity reduces electron density on the azetidine nitrogen, decreasing basicity and altering nucleophilic reactivity. This contrasts with the electron-donating tert-butyl group, which increases steric hindrance without significantly affecting electronic properties .
- Applications : The polar fluorophenyl group enhances solubility in polar solvents, making this derivative more suitable for aqueous-phase reactions compared to the lipophilic tert-butyl analog .
1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride
- Substituent : The pyridin-4-yl group is aromatic and capable of hydrogen bonding via the nitrogen atom in the pyridine ring.
- The tert-butylphenyl derivative lacks such interactions but offers superior steric control .
- Applications : Pyridinyl derivatives are favored in medicinal chemistry for targeting metalloenzymes or as ligands in transition-metal catalysis .
N-(Oxan-4-yl)azetidin-3-amine Dihydrochloride
- Substituent : The oxan-4-yl (tetrahydropyran) group adds an oxygen atom, increasing polarity.
- Impact : The ether oxygen enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic tert-butylphenyl group. This derivative is more soluble in polar aprotic solvents like DMSO or acetone .
- Applications : The oxane moiety is advantageous in drug design for improving pharmacokinetic properties, such as blood-brain barrier penetration .
Reactivity and Stereoselectivity
Steric Effects in Catalysis
- N-(2-tert-Butylphenyl)azetidin-3-amine: The tert-butyl group’s steric bulk enforces axial chirality in intermediates, enabling high enantioselectivity in asymmetric reactions. For example, in organocatalytic Michael additions, this group restricts rotational freedom, stabilizing transition states with defined stereochemistry .
- Comparison : N-(4-Fluorophenyl)azetidin-3-amine lacks comparable steric bulk, resulting in lower stereocontrol but faster reaction kinetics due to reduced hindrance .
Ring Strain and Reactivity
- The azetidine ring’s inherent strain (≈24 kcal/mol) facilitates ring-opening reactions. However, the tert-butylphenyl substituent slows such reactions due to steric protection of the azetidine nitrogen. In contrast, N-(oxan-4-yl)azetidin-3-amine undergoes faster ring-opening in acidic conditions due to the electron-donating oxane group .
This compound
- Key Reactions :
Comparative Reactivity
| Compound | Preferred Reactions | Stereoselectivity | Key Limitation |
|---|---|---|---|
| This compound | Asymmetric cycloadditions, Michael additions | High (dr > 20:1) | Slow kinetics due to steric bulk |
| N-(4-Fluorophenyl)azetidin-3-amine | SNAr reactions, nucleophilic acylations | Moderate | Lower thermal stability |
| 1-(Pyridin-4-yl)azetidin-3-amine | Metal-coordination, ligand-assisted catalysis | Variable | Sensitivity to acidic conditions |
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